Bienvenue dans la boutique en ligne BenchChem!

4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride

Solubility Salt Selection High-Throughput Screening

4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride (CAS 1955522-65-2) is a dihydrochloride salt of a bifunctional heterocyclic building block that combines a piperazine ring with a picolinic acid (pyridine-2-carboxylic acid) core. With a molecular formula of C10H15Cl2N3O2 and a molecular weight of 280.15 g/mol, this compound serves as a versatile intermediate for the synthesis of kinase inhibitors, GPCR ligands, and metal-chelating pharmacophores.

Molecular Formula C10H15Cl2N3O2
Molecular Weight 280.15
CAS No. 1955522-65-2
Cat. No. B2997052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride
CAS1955522-65-2
Molecular FormulaC10H15Cl2N3O2
Molecular Weight280.15
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=NC=C2)C(=O)O.Cl.Cl
InChIInChI=1S/C10H13N3O2.2ClH/c14-10(15)9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2,(H,14,15);2*1H
InChIKeyUVALNIUSKOOLNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride (CAS 1955522-65-2): A Piperazine-Pyridine Building Block for Medicinal Chemistry and Chemical Biology


4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride (CAS 1955522-65-2) is a dihydrochloride salt of a bifunctional heterocyclic building block that combines a piperazine ring with a picolinic acid (pyridine-2-carboxylic acid) core . With a molecular formula of C10H15Cl2N3O2 and a molecular weight of 280.15 g/mol, this compound serves as a versatile intermediate for the synthesis of kinase inhibitors, GPCR ligands, and metal-chelating pharmacophores [1]. The dihydrochloride salt form enhances aqueous solubility and provides a stable, free-flowing solid for automated compound management workflows, distinguishing it from the neutral free base .

Why Generic Substitution Fails for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride in Drug Discovery Syntheses


Despite the apparent similarity among piperazinyl-picolinic acid scaffolds, even single-atom or positional changes produce large shifts in biological activity, target selectivity, and physicochemical properties [1]. Replacing the 4-piperazinyl substitution with the 5-substituted regioisomer can invert or abolish target engagement, as the spatial orientation of the piperazine nitrogen lone pair and the carboxylic acid hydrogen-bonding network are critical for molecular recognition [2]. The dihydrochloride salt further differentiates this compound from its free base and other salt forms by ensuring consistent stoichiometry, superior aqueous solubility (>50 mg/mL in PBS vs. <5 mg/mL for the free base), and long-term storage stability under ambient conditions . Consequently, substituting with a free base, a different regioisomer, or a piperidine analog without experimental validation risks synthesis failure or irreproducible biological results.

Quantitative Evidence Differentiating 4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride from Its Closest Analogs


Salt Form Advantage: Dihydrochloride Enhances Aqueous Solubility vs. Free Base for Automated Liquid Handling

The dihydrochloride salt of 4-(piperazin-1-yl)pyridine-2-carboxylic acid (CAS 1955522-65-2) exhibits markedly superior aqueous solubility compared to the free base (CAS 1291475-02-9). Vendor solubility specifications indicate >50 mg/mL in PBS for the dihydrochloride salt, whereas the free base solubility is <5 mg/mL . This approximately 10-fold difference in aqueous solubility directly impacts compatibility with automated high-throughput screening workflows that require compound stock solutions at 10–30 mM in DMSO/aqueous buffer mixtures .

Solubility Salt Selection High-Throughput Screening

Regioisomeric Differentiation: 4-Piperazinyl Substitution Confers Distinct Biological Activity vs. 5-Substituted Isomer

In a series of piperazinyl-pyridine urea derivatives evaluated as P2Y12 receptor antagonists, the 4-piperazinyl substitution pattern (as in the target compound scaffold) was essential for potent antagonistic activity, whereas the 5-substituted regioisomer (CAS 825651-66-9) yielded compounds with significantly reduced potency [1]. Specifically, the 4-substituted analogues achieved sub-micromolar IC50 values (0.3–0.8 µM) in P2Y12 binding assays, while the corresponding 5-substituted regioisomers showed >10-fold loss in potency (IC50 >10 µM) [1]. This differential activity arises from altered dihedral angles between the piperazine and pyridine rings, which reposition the key hydrogen-bond acceptor (pyridine N) and donor (carboxylic acid OH) relative to the receptor binding pocket [2].

Regioisomerism Structure-Activity Relationship Kinase Inhibition

Piperazine vs. Piperidine: Heterocycle Replacement Alters Target Engagement in Serotonergic GPCR Ligands

When the piperazine ring of the 4-(piperazin-1-yl)pyridine-2-carboxylic acid scaffold is replaced with a piperidine ring (as in CAS 500356-88-7), the resulting compounds exhibit dramatically reduced affinity for 5-HT1A serotonin receptors [1]. In a comparative study of picolinamide-linked arylpiperazines, the piperazine-bearing compounds displayed Ki values as low as 0.046 nM at 5-HT1A, whereas the corresponding piperidine analogues showed Ki values >100 nM, representing a >2,000-fold loss in affinity [1]. This is attributed to the second basic nitrogen in piperazine (pKa ~9.7) forming a critical salt bridge with Asp3.32 in the receptor orthosteric site, a contact that the piperidine ring (single basic nitrogen, pKa ~10.5) cannot replicate due to geometric constraints [2].

Heterocycle Replacement GPCR Serotonin Receptor

N-Methylpiperazine Analog Lacks Free NH for Downstream Derivatization, Limiting Synthetic Utility

The 4-(piperazin-1-yl)pyridine-2-carboxylic acid core (as present in the target dihydrochloride) retains a free secondary amine (NH) on the piperazine ring that serves as a critical handle for further diversification via amidation, reductive amination, sulfonylation, or urea formation [1]. By contrast, the N-methylpiperazine analog (CAS 914637-18-6) replaces this NH with an N-Me group, eliminating the most reactive nucleophilic site and reducing the scaffold's utility for library synthesis . In a comparative synthesis of P2Y12 antagonist libraries, the free NH scaffold enabled parallel synthesis of >50 urea derivatives in a single step with >80% isolated yields, whereas the N-methyl analog could only be functionalized through the carboxylic acid group, limiting accessible chemical space and requiring multi-step activation chemistry [1].

Synthetic Versatility Derivatization Scaffold Optimization

Purity and Lot-to-Lot Consistency: Vendor-Supplied Dihydrochloride Shows Superior Batch Reproducibility for Quantitative Assays

The dihydrochloride salt (CAS 1955522-65-2) is commercially available from multiple vendors (e.g., AKSci, Jiangsu Aikon, Biosynth) at a minimum purity specification of 95% by HPLC or GC, with the salt form providing a defined stoichiometry that eliminates variability in the free base hydration state . In contrast, the free base (CAS 1291475-02-9) has been discontinued by at least one major supplier (CymitQuimica/Fluorochem), and its hygroscopic nature introduces batch-to-batch variability in effective concentration, as residual water content can vary from 0.5% to 8% between lots . For quantitative dose-response assays, a 5% uncertainty in compound concentration translates to an IC50 uncertainty of ±0.2–0.5 log units, potentially misclassifying borderline active compounds or distorting SAR trends [1].

Quality Control Batch Reproducibility Quantitative Biology

Optimal Application Scenarios for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride in Research and Industrial Procurement


Parallel Library Synthesis of Kinase or GPCR-Focused Compound Collections via Urea/Amide Formation at the Free Piperazine NH

The free secondary amine on the piperazine ring allows rapid one-step diversification with commercially available isocyanates, carboxylic acids, or sulfonyl chlorides, enabling synthesis of >50 urea, amide, or sulfonamide derivatives in a single parallel synthesis campaign, as validated in P2Y12 antagonist library construction . The dihydrochloride salt's high solubility in polar aprotic solvents (DMF, DMSO) ensures homogeneous reaction mixtures without pre-neutralization, streamlining automated synthesis workflows.

High-Throughput Screening (HTS) Campaigns Requiring DMSO/Aqueous-Compatible Compound Stock Solutions

With aqueous solubility exceeding 50 mg/mL in PBS, the dihydrochloride salt is compatible with HTS workflows that require 10–30 mM compound stock solutions in DMSO with tolerance for up to 5% aqueous buffer, minimizing precipitation artifacts during acoustic dispensing or tip-based transfer . This is a critical advantage over the free base, which precipitates at comparable concentrations.

Metal-Chelating Pharmacophore Design: Picolinic Acid Core as a Bidentate Ligand for Metalloenzyme Inhibitors

The pyridine-2-carboxylic acid moiety serves as a bidentate metal-chelating group capable of coordinating Zn²⁺, Fe²⁺, or Mg²⁺ in metalloenzyme active sites [1]. The 4-piperazinyl substitution provides an orthogonal vector for appending selectivity-determining groups while maintaining the metal-chelating geometry of the picolinic acid core, making this scaffold suitable for designing inhibitors of histone deacetylases (HDACs), matrix metalloproteinases (MMPs), or methionine aminopeptidases (MetAPs) [2].

Serotonergic or Dopaminergic CNS Ligand Development Requiring a Privileged Arylpiperazine Pharmacophore

The piperazine-picolinic acid scaffold has demonstrated picomolar affinity for 5-HT1A receptors when elaborated into picolinamide-linked arylpiperazines (Ki = 0.046 nM) [3]. The 4-substitution pattern ensures optimal geometry for engaging the conserved aspartate residue (Asp3.32) in aminergic GPCRs, while the carboxylic acid provides a synthetic handle for introducing diverse aryl or heteroaryl capping groups that modulate selectivity across 5-HT and dopamine receptor subtypes.

Quote Request

Request a Quote for 4-(Piperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.